(2Z)-2-[(dimethylamino)methylene]indan-1-one
Description
(2Z)-2-[(dimethylamino)methylene]indan-1-one is an organic compound with a unique structure that includes an indanone core and a dimethylamino group
Properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,8H,7H2,1-2H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVLHYNESKGNCV-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34773-01-8 | |
| Record name | 1-Indanone, 2-(dimethylaminomethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Acid-Catalyzed Cyclization
The cyclization of 3-arylpropionic acids represents a classical route to 1-indanones. For example, hydrocinnamic acid undergoes cyclization in the presence of 20% sulfuric acid at 140°C to yield unsubstituted 1-indanone in 27% yield. Adapting this method, 3-(2-dimethylaminophenyl)propionic acid could theoretically cyclize under similar conditions to form the target compound. However, the electron-donating dimethylamino group may deactivate the aromatic ring, necessitating harsher conditions or alternative catalysts.
Lewis Acid-Mediated Cyclization
Transition metal catalysts improve cyclization efficiency. Niobium pentachloride (NbCl₅) facilitates Friedel-Crafts acylation of 3,3-dimethylacrylic acid with aromatic substrates, yielding substituted 1-indanones in up to 78% yield. Applying this method, a dimethylamino-substituted acrylic acid derivative could cyclize to form (2Z)-2-[(dimethylamino)methylene]indan-1-one. Titanium tetrachloride (TiCl₄) has also been employed in similar reactions, achieving 79% yields for indene derivatives.
Knoevenagel Condensation Strategies
Base-Catalyzed Condensation
The Knoevenagel reaction between 1-indanone and dimethylformamide dimethyl acetal (DMF-DMA) provides direct access to the target compound. This method involves deprotonation of 1-indanone at the α-position, followed by condensation with DMF-DMA to install the dimethylaminomethylene group. Piperidine and acetic acid in benzene at 80°C are typical catalysts, yielding benzylidene malonates as intermediates.
Representative Reaction Conditions:
Lewis Acid-Assisted Cyclization
Titanium tetrachloride (TiCl₄) enhances the cyclization of Knoevenagel adducts. For example, TiCl₄ with triethylamine selectively dehydrogenates intermediates to benzofulvenes, achieving 40% yields. This approach could be adapted to stabilize the Z-isomer by modulating steric and electronic effects during cyclization.
Friedel-Crafts Acylation Using Meldrum’s Acid Derivatives
Meldrum’s acid derivatives serve as versatile intermediates for constructing 1-indanones. Sc(OTf)₃-catalyzed intramolecular Friedel-Crafts acylation of Meldrum’s acid derivatives functionalized with dimethylamino groups yields 1-indanones in up to 94% efficiency. The reaction proceeds via a six-membered transition state, ensuring regioselectivity.
Mechanistic Pathway:
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Acylation: Meldrum’s acid derivative undergoes nucleophilic attack at the carbonyl carbon.
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Cyclization: Intramolecular Friedel-Crafts acylation forms the indanone ring.
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Elimination: Release of acetone and CO₂ generates the final product.
Stereochemical Control in Z-Isomer Formation
The Z-configuration is thermodynamically less favored due to steric clashes between the dimethylamino group and the indanone ring. Kinetic control strategies are essential:
Low-Temperature Reactions
Performing reactions at −78°C favors the Z-isomer by slowing isomerization. For example, using LDA (lithium diisopropylamide) as a base at low temperatures traps the kinetic product.
Bulky Solvents and Additives
Tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) stabilize the Z-isomer through non-covalent interactions. Solvents with high dielectric constants (e.g., DMF) further suppress isomerization.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(dimethylamino)methylene]indan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indanone derivatives.
Scientific Research Applications
(2Z)-2-[(dimethylamino)methylene]indan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(dimethylamino)methylene]indan-1-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the indanone core can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Shares the dimethylamino group but has a different core structure.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar functional group but different core structure.
2-[(Dimethylamino)methylene]-5,5-dimethylcyclohexane-1,3-dione: Similar functional group but different core structure.
Uniqueness
(2Z)-2-[(dimethylamino)methylene]indan-1-one is unique due to its indanone core, which imparts specific reactivity and interaction properties that are distinct from other compounds with similar functional groups. This uniqueness makes it valuable in various synthetic and research applications.
Biological Activity
The compound (2Z)-2-[(dimethylamino)methylene]indan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H13N
- Molecular Weight: 185.24 g/mol
The compound features an indanone backbone with a dimethylaminomethylene substituent, which is pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been assessed against various cancer cell lines, revealing promising cytotoxic effects.
Cytotoxicity Studies
The following table summarizes the cytotoxic effects of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (Cervical) | 25 | Significant inhibition observed |
| MCF-7 (Breast) | 15 | Effective against hormone-sensitive tumors |
| A549 (Lung) | 20 | Moderate cytotoxicity |
| HCT 116 (Colon) | 18 | Selective activity noted |
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: It interferes with the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Angiogenesis: Preliminary studies suggest that it may inhibit new blood vessel formation, crucial for tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- The presence of the dimethylamino group enhances solubility and biological activity.
- Alterations in the indanone core can significantly affect potency and selectivity against various cancer types.
Study 1: In Vitro Evaluation
A study published in Molecules evaluated the anticancer properties of several indanone derivatives, including this compound. The results indicated that this compound exhibited a strong inhibitory effect on the proliferation of MCF-7 and HeLa cells, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Study 2: In Vivo Efficacy
In vivo studies conducted on mice bearing transplantable tumors demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. The compound's antiangiogenic properties were also confirmed through histological analysis of tumor samples .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2Z)-2-[(dimethylamino)methylene]indan-1-one, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via condensation reactions using dimethylformamide dimethylacetal (DMFDMA) as a catalyst. Key steps include refluxing indan-1-one derivatives with DMFDMA in toluene (8–10 hours), followed by solvent evaporation under reduced pressure. Reaction progress should be tracked using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation. Post-reaction purification involves washing with non-polar solvents like hexane .
Q. How can the tautomeric equilibrium of this compound be characterized experimentally?
- Methodological Answer : Tautomerism between the enamine and imine forms can be analyzed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to detect proton shifts and carbon environments. X-ray crystallography (as demonstrated for structurally similar compounds in ) provides definitive proof of the dominant tautomer in the solid state. Solvent-dependent UV-Vis spectroscopy can also reveal equilibrium shifts in solution .
Q. What analytical techniques are recommended for routine purity assessment of this compound?
- Methodological Answer : Basic purity analysis includes melting point determination, Fourier-transform infrared spectroscopy (FT-IR) for functional group verification, and proton NMR for structural confirmation. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For quantitative impurity profiling, HPLC with photodiode array detection (HPLC-PDA) is recommended, using pharmacopeial reference standards (e.g., EP/JP/USP-grade materials) for calibration .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) to assess binding affinity to target proteins (e.g., enzymes or receptors). Pair this with ADME/Tox prediction tools (SwissADME, ProTox-II) to evaluate pharmacokinetic properties. Validate predictions using in vitro assays, such as enzyme inhibition or cell viability (MTT) tests. Note: Ensure Lipinski’s rule-of-five compliance and address stereochemical accuracy in ligand preparation .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally related indanone derivatives?
- Methodological Answer : Cross-validate data using hyphenated techniques (e.g., LC-MS/MS or GC-MS) to correlate retention times with fragmentation patterns. Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. For unresolved discrepancies, synthesize reference standards (e.g., isotopically labeled analogs) to confirm assignments .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Systematically modify substituents on the indanone core and dimethylamino-methylene group. Test derivatives for target-specific activity (e.g., antimicrobial MIC assays, anticancer IC₅₀ measurements). Use multivariate statistical analysis (e.g., QSAR models) to correlate structural features (e.g., logP, steric bulk) with activity. Prioritize analogs with >10-fold potency improvements over the parent compound .
Q. What advanced methods quantify trace impurities in this compound batches?
- Methodological Answer : Employ ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) or mass spectrometry (UPLC-MS) for sensitivity down to 0.05% w/w. Use orthogonal techniques like capillary electrophoresis (CE) or ¹³C NMR for polar or isomeric impurities. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and recovery tests .
Q. How can the compound’s photophysical properties be exploited in sensing applications?
- Methodological Answer : Investigate its fluorescence quantum yield and Stokes shift via spectrophotometry. Functionalize the indanone core with electron-withdrawing/donating groups to tune emission wavelengths. Test as a chemosensor for metal ions (e.g., Cu²⁺, Fe³⁺) using fluorescence quenching assays. For colorimetric detection, couple with diazonium salts or Schiff base formation (see for analogous strategies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
